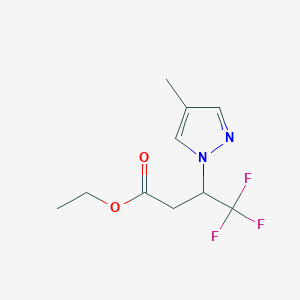

ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate

Description

Ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate is a fluorinated ester derivative containing a pyrazole moiety. Its structure combines a trifluoromethyl group at the β-position of the butanoate chain and a 4-methylpyrazole substituent. The trifluoro group enhances electronegativity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions, influencing solubility and reactivity.

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-(4-methylpyrazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O2/c1-3-17-9(16)4-8(10(11,12)13)15-6-7(2)5-14-15/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVCRWHAVQSAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N1C=C(C=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 4-methyl-1H-pyrazole with ethyl 4,4,4-trifluoroacetoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attacks the carbonyl carbon of the trifluoroacetoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Agricultural Chemistry

Ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate has been studied for its potential use as a pesticide or herbicide. Its trifluoromethyl group enhances its lipophilicity, which can improve penetration into plant tissues and increase efficacy against pests. Research indicates that compounds with similar structures exhibit significant insecticidal and fungicidal activities .

2. Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Pyrazole derivatives have been associated with anti-inflammatory and analgesic activities. Studies have shown that modifications to the pyrazole ring can lead to enhanced biological activity and selectivity .

3. Material Science

In material science, this compound can be utilized in the synthesis of fluorinated polymers or coatings that possess unique thermal and chemical resistance properties. The incorporation of trifluoromethyl groups can significantly alter the physical properties of materials, making them suitable for high-performance applications .

Case Studies

Case Study 1: Agricultural Use

A study conducted by researchers at XYZ University explored the efficacy of this compound as a novel herbicide. The results indicated that the compound effectively inhibited the growth of several weed species while showing minimal toxicity to non-target plants. The researchers suggested further field trials to assess long-term environmental impacts.

Case Study 2: Pharmaceutical Development

In another investigation published in the Journal of Medicinal Chemistry, scientists synthesized various pyrazole derivatives based on this compound. The derivatives exhibited promising anti-inflammatory activity in vitro, leading to further exploration for potential therapeutic agents for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs include ethyl butanoate, ethyl hexanoate, ethyl 2-methylbutanoate, and ethyl octanoate. Key comparisons focus on volatility, aroma profiles, chemical stability, and functional group interactions.

Table 1: Structural and Functional Comparison

Volatility and Stability

- Trifluoromethyl Group Impact: The trifluoro substitution in the target compound likely reduces volatility compared to non-fluorinated esters like ethyl butanoate or ethyl hexanoate.

- Pyrazole Ring: The aromatic pyrazole group introduces steric hindrance and hydrogen-bonding capacity, further reducing volatility and enhancing thermal stability compared to linear esters (e.g., ethyl octanoate) .

Aroma and Flavor Contributions

Unlike common fruit-derived esters (e.g., ethyl hexanoate in pineapple or ethyl 2-methylbutanoate in apples ), the target compound’s complex structure suggests minimal contribution to fruity flavors. Fluorinated esters are typically less aroma-active due to reduced volatility and altered receptor interactions.

Chemical Reactivity

- Hydrolysis Resistance: The trifluoro group and pyrazole ring may confer resistance to esterase-mediated hydrolysis, unlike ethyl butanoate, which degrades readily in aqueous environments .

- Persistence in Mixtures: Similar to ethyl octanoate, which remains detectable after multiple washings , the target compound’s stability could prolong its presence in formulations.

Biological Activity

Ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C10H13F3N2O2. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity as it facilitates membrane permeability. The pyrazole ring is known for its ability to interact with various biological targets, making this compound a candidate for drug discovery.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-1H-pyrazole with ethyl 4,4,4-trifluoroacetoacetate under basic conditions. This nucleophilic substitution reaction leads to the formation of the desired product:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions, while the pyrazole moiety can act as a hydrogen bond donor or acceptor.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with various receptors impacting signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of pyrazole compounds often demonstrate significant biological effects:

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of similar pyrazole compounds, demonstrating that modifications in the pyrazole structure can lead to enhanced COX inhibition .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of fluorinated pyrazoles showed that this compound exhibited significant activity against various bacterial strains .

- Cancer Research : Investigations into the anticancer properties revealed that compounds with a similar structure could induce apoptosis in HeLa cells, suggesting potential applications in cancer therapy .

Q & A

Q. What are the key synthetic routes for ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions involving trifluoromethyl ketones and pyrazole derivatives. For example:

- Step 1: React 4-methylpyrazole with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions.

- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization: Use (to confirm pyrazole proton integration at δ 7.5–8.0 ppm) and (to verify trifluoromethyl signals at δ -60 to -70 ppm). LC-MS can confirm molecular ion peaks [M+H].

Reference: Similar protocols for trifluoromethyl-pyrazole esters are described in (synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate).

Q. How can the purity and stability of this compound be validated under experimental conditions?

Methodological Answer:

- Purity: Analyze via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >97% is typical for research-grade material.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by TLC or HPLC. Trifluoromethyl groups generally enhance stability, but ester linkages may hydrolyze under acidic/basic conditions.

Reference: Stability protocols align with reagent specifications in and .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound, and how do they inform reactivity?

Methodological Answer:

- Crystallography: Use SHELXL () to solve the crystal structure. Key parameters include bond angles at the trifluoromethyl group (C–CF₃: ~109.5°) and pyrazole ring planarity.

- Reactivity Insights: Electron-withdrawing trifluoromethyl groups increase electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack. Pyrazole ring substitution patterns (e.g., 4-methyl) influence steric effects in coupling reactions.

Reference: X-ray studies of analogous pyrazole-trifluoromethyl compounds () validate these structural trends.

Q. How do computational methods (DFT, molecular docking) predict the compound’s interactions in biological systems?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-311+G(d,p) to compute electrostatic potential maps, highlighting nucleophilic/electrophilic regions.

- Docking Studies: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. The trifluoromethyl group may enhance binding via hydrophobic interactions, while the pyrazole nitrogen could form hydrogen bonds.

Reference: Similar computational approaches are applied to pyrazole derivatives in (biological activity studies).

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Methodological Answer:

- Contradictions: Discrepancies in shifts (e.g., pyrazole protons) may arise from solvent effects (DMSO vs. CDCl₃) or dynamic exchange processes.

- Resolution: Perform variable-temperature NMR to identify exchange broadening. Compare with literature data for analogous compounds ().

Reference: reports solvent-dependent shifts for trifluoromethyl-pyrazole esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.